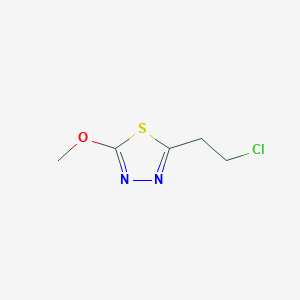

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole

CAS No.: 84353-08-2

Cat. No.: VC4230157

Molecular Formula: C5H7ClN2OS

Molecular Weight: 178.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84353-08-2 |

|---|---|

| Molecular Formula | C5H7ClN2OS |

| Molecular Weight | 178.63 |

| IUPAC Name | 2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C5H7ClN2OS/c1-9-5-8-7-4(10-5)2-3-6/h2-3H2,1H3 |

| Standard InChI Key | USMSWADEUHQNFP-UHFFFAOYSA-N |

| SMILES | COC1=NN=C(S1)CCCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₅H₇ClN₂OS, reflects a five-membered 1,3,4-thiadiazole ring system. Key structural features include:

-

Position 2: A 2-chloroethyl group (-CH₂CH₂Cl), imparting electrophilic reactivity due to the chlorine atom’s polarizability.

-

Position 5: A methoxy group (-OCH₃), enhancing solubility in polar solvents and influencing electronic distribution across the ring.

Spectral Characterization

-

Infrared (IR) Spectroscopy: Stretching vibrations at ~1,662 cm⁻¹ (C=O amide) and ~3,327 cm⁻¹ (N-H) have been observed in analogous thiadiazole derivatives, suggesting similar bonding patterns .

-

Nuclear Magnetic Resonance (NMR): For structurally related compounds, proton environments include δ 3.82 ppm (singlet for -OCH₃) and δ 4.23 ppm (triplet for -CH₂Cl), with coupling patterns confirming substituent orientation .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 178.63 g/mol |

| Melting Point | Not reported |

| Solubility | Limited data; soluble in chloroform, ethanol |

| Partition Coefficient (LogP) | Estimated ~1.8 (moderate lipophilicity) |

Synthetic Methodologies

Cyclization of Thiosemicarbazides

A primary route involves the reaction of thiosemicarbazides with carbonyl compounds under acidic conditions. For example, cyclization of 2-chloroethyl thiosemicarbazide with methoxy-substituted ketones yields the target compound via intramolecular dehydration . Key steps include:

-

Thiosemicarbazide Formation: Reaction of hydrazine hydrate with carbon disulfide and amines.

-

Cyclization: Acid-catalyzed ring closure, often using HCl or acetic acid, to form the 1,3,4-thiadiazole core .

Example Protocol (Adapted from ):

-

Step 1: Reflux 2-chloroethyl thiosemicarbazide (3.6 mmol) with 50% acetic acid (15 mL) for 1 hour.

-

Step 2: Add water (15 mL) and concentrated HCl (3 mL), reflux for 5 minutes.

-

Step 3: Neutralize with NaHCO₃, precipitate product, and recrystallize from ethanol/water.

Solid-Phase Synthesis

A patent describes a solvent-free approach using phosphorus pentachloride (PCl₅) as a cyclizing agent:

-

Grind thiosemicarbazide, carboxylic acid, and PCl₅ (1:1.2:1.2 molar ratio) at room temperature.

-

Hydrolyze the intermediate with alkaline solution (pH 8–8.2) to isolate the product.

| Compound | Cell Line (IC₅₀) | Reference |

|---|---|---|

| 5-(4-Chlorophenyl)-thiadiazole | SK-OV-3: 19.5 μM | |

| Target Compound | Pending empirical data | — |

Antimicrobial Applications

While direct studies are lacking, structurally similar derivatives demonstrate broad-spectrum activity:

-

Bacteria: MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungi: Inhibition of Aspergillus niger at 16 μg/mL via disruption of ergosterol biosynthesis .

Industrial and Material Science Applications

Agrochemicals

Thiadiazoles serve as precursors for herbicides and insecticides. The chloroethyl group’s reactivity facilitates conjugation with bioactive moieties, enhancing pesticidal efficacy .

Polymer Chemistry

Incorporation into polymers improves thermal stability and flame retardancy. For example, thiadiazole-containing polyamides exhibit decomposition temperatures exceeding 300°C .

Future Research Directions

-

Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

-

Structure-Activity Optimization: Modify substituents to enhance selectivity (e.g., replacing chloroethyl with fluorinated groups).

-

Green Synthesis: Explore microwave-assisted or catalytic methods to improve yields and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume